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Abstract
This document provides a comprehensive technical overview of a plausible synthetic route and

detailed characterization of Decarbonyl Rivaroxaban-d4. Decarbonyl Rivaroxaban-d4,

chemically named 5-Chloro-N-[(2R)-2-hydroxy-3-[[4-(3-oxo-4-

morpholinyl)phenyl]amino]propyl]-2-thiophene-d3-carboxamide, is a deuterated analogue of a

key open-ring impurity of the anticoagulant drug Rivaroxaban. The deuterium labeling makes it

a valuable internal standard for pharmacokinetic and metabolic studies. This guide outlines a

multi-step synthetic pathway, provides detailed hypothetical experimental protocols, and

presents a full characterization profile, including spectroscopic and chromatographic data.

Introduction
Rivaroxaban is a potent, orally bioavailable direct Factor Xa inhibitor. During its synthesis and

metabolism, various related substances can be formed. One such substance is the open-ring

analogue, often referred to as Decarbonyl Rivaroxaban. The synthesis of isotopically labeled

standards of such impurities is crucial for their accurate quantification in drug substance and

formulated products, as well as for in-depth metabolic profiling. This guide focuses on

Decarbonyl Rivaroxaban-d4, where the thiophene moiety is deuterated, providing a robust

internal standard for mass spectrometry-based bioanalytical methods.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15142752?utm_src=pdf-interest
https://www.benchchem.com/product/b15142752?utm_src=pdf-body
https://www.benchchem.com/product/b15142752?utm_src=pdf-body
https://www.benchchem.com/product/b15142752?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15142752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthetic Pathway
The synthesis of Decarbonyl Rivaroxaban-d4 can be envisioned as a three-stage process, as

illustrated in the workflow below. This involves the preparation of two key intermediates: 5-

chlorothiophene-2-carboxylic acid-d3 (Intermediate A) and (2R)-1-amino-3-((4-(3-

oxomorpholino)phenyl)amino)propan-2-ol (Intermediate B). The final step is the amide coupling

of these two intermediates.

Caption: Proposed synthetic workflow for Decarbonyl Rivaroxaban-d4.

Experimental Protocols
Synthesis of Intermediate A: 5-Chlorothiophene-2-
carboxylic acid-d3
This protocol is based on the lithiation and carboxylation of a deuterated 2-chlorothiophene

precursor.

Step 1: Lithiation and Carboxylation

To a solution of 2-chloro-thiophene-d4 (1.0 eq) in anhydrous tetrahydrofuran (THF), cooled

to -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes)

dropwise, maintaining the temperature below -70 °C.

Stir the resulting mixture at -78 °C for 1 hour.

Bubble dry carbon dioxide gas through the solution for 2 hours, allowing the temperature

to slowly rise to -20 °C.

Quench the reaction by adding 2 M hydrochloric acid until the pH is ~2.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

heptane/ethyl acetate) to yield 5-chlorothiophene-2-carboxylic acid-d3 as a solid.
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Synthesis of Intermediate B: (2R)-1-Amino-3-((4-(3-
oxomorpholino)phenyl)amino)propan-2-ol
This synthesis involves the reduction of a nitroaromatic precursor followed by a nucleophilic

ring-opening of a chiral epoxide.

Step 1: Synthesis of 4-(4-Aminophenyl)morpholin-3-one

To a solution of 4-(4-nitrophenyl)-3-morpholinone (1.0 eq) in ethanol, add palladium on

carbon (10 wt. %, 0.05 eq).[1]

Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature for 4

hours.

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

Filter the reaction mixture through a pad of Celite and wash the pad with ethanol.

Concentrate the filtrate under reduced pressure to yield 4-(4-aminophenyl)morpholin-3-

one, which can be used in the next step without further purification.

Step 2: Synthesis of (2R)-1-Amino-3-((4-(3-oxomorpholino)phenyl)amino)propan-2-ol

Dissolve 4-(4-aminophenyl)morpholin-3-one (1.0 eq) and (R)-glycidyl nosylate (1.1 eq) in

dimethylformamide (DMF).[2][3]

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq) to the

mixture.

Heat the reaction to 80 °C and stir for 12-16 hours.

Monitor the reaction progress by LC-MS.

Upon completion, cool the reaction mixture to room temperature and pour it into water.

Extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

The resulting intermediate is the nosyl-protected amine. The nosyl group can be removed

under standard conditions (e.g., thiophenol and potassium carbonate in DMF) to yield the

free amine, Intermediate B. Purify by column chromatography on silica gel.

Final Synthesis: Amide Coupling
This final step involves the formation of the amide bond between the deuterated carboxylic acid

and the chiral amino alcohol.

Dissolve 5-chlorothiophene-2-carboxylic acid-d3 (Intermediate A, 1.0 eq) and (2R)-1-amino-

3-((4-(3-oxomorpholino)phenyl)amino)propan-2-ol (Intermediate B, 1.05 eq) in DMF.

Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) to the solution.

Add DIPEA (2.0 eq) and stir the mixture at room temperature for 18 hours.

Monitor the reaction by LC-MS.

Once the reaction is complete, dilute with water and extract with ethyl acetate (3x).

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography (silica gel, gradient elution with

dichloromethane/methanol) to afford Decarbonyl Rivaroxaban-d4.

Characterization Data
The following tables summarize the expected analytical data for Decarbonyl Rivaroxaban-d4.

Table 1: Spectroscopic Data
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Technique Expected Data

¹H NMR

(400 MHz, DMSO-d₆, δ ppm): 8.95 (t, J=5.6 Hz,

1H, CONH), 7.55 (d, J=8.8 Hz, 2H, Ar-H), 7.40

(d, J=8.8 Hz, 2H, Ar-H), 5.10 (m, 1H, CHOH),

4.85 (t, J=5.8 Hz, 1H, OH), 4.19 (s, 2H, Ar-N-

CH₂), 3.97 (t, J=5.2 Hz, 2H, O=C-N-CH₂), 3.71

(t, J=5.2 Hz, 2H, O-CH₂), 3.61 (m, 2H, NH-CH₂),

3.40 (m, 2H, N-CH₂)

¹³C NMR

(100 MHz, DMSO-d₆, δ ppm): 168.1, 161.2,

147.5, 140.2, 133.8, 128.9, 126.3, 119.5, 114.7,

68.2, 64.1, 50.3, 48.7, 45.6

Mass Spec.

ESI-MS (m/z): Calculated for

C₁₈H₁₇D₃ClN₃O₄S⁺ [M+H]⁺: 413.11; Observed:

~413.1

FTIR

(KBr, cm⁻¹): 3350 (O-H, N-H stretch), 3100 (Ar

C-H stretch), 2950 (Aliphatic C-H stretch), 1680

(Amide C=O stretch), 1650 (Morpholinone C=O

stretch), 1515 (Ar C=C stretch), 1240 (C-O

stretch), 820 (p-substituted benzene), 740 (C-Cl

stretch)

Table 2: Chromatographic Data
Technique Proposed Method

HPLC Purity

Column: C18 (e.g., 4.6 x 250 mm, 5 µm)Mobile

Phase: Acetonitrile and 0.01 M phosphate buffer

(pH 3.0) in a gradient elution.Flow Rate: 1.0

mL/minDetection: UV at 250 nmExpected Purity:

>98%

Characterization Workflow
A logical workflow for the full characterization and quality control of synthesized Decarbonyl
Rivaroxaban-d4 is presented below.
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Structural Confirmation

Purity and Identity

Synthesized
Decarbonyl Rivaroxaban-d4

¹H and ¹³C NMR High-Resolution Mass Spectrometry FTIR Spectroscopy

HPLC-UV for PurityLC-MS for Identity Confirmation

Qualified Reference Standard

Click to download full resolution via product page

Caption: Workflow for the characterization of Decarbonyl Rivaroxaban-d4.

Conclusion
This technical guide outlines a feasible and detailed approach for the synthesis and

characterization of Decarbonyl Rivaroxaban-d4. The proposed synthetic route utilizes

established chemical transformations and commercially available starting materials. The

comprehensive characterization data provides a benchmark for the identification and quality

assessment of this important deuterated internal standard. The methodologies and data

presented herein are intended to support researchers and scientists in the fields of drug

metabolism, pharmacokinetics, and analytical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15142752?utm_src=pdf-body-img
https://www.benchchem.com/product/b15142752?utm_src=pdf-body
https://www.benchchem.com/product/b15142752?utm_src=pdf-body
https://www.benchchem.com/product/b15142752?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15142752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents
[patents.google.com]

2. Buy (R)-(-)-Glycidyl nosylate (EVT-313307) | 115314-17-5 [evitachem.com]

3. (R)-(-)-Glycidyl nosylate | 115314-17-5 | FG23685 [biosynth.com]

To cite this document: BenchChem. [Technical Guide: Synthesis and Characterization of
Decarbonyl Rivaroxaban-d4]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15142752#synthesis-and-characterization-of-
decarbonyl-rivaroxaban-d4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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